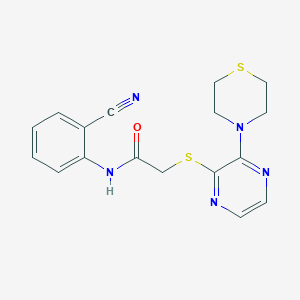![molecular formula C11H11F2NO2 B2783819 N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide CAS No. 2361640-96-0](/img/structure/B2783819.png)
N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
作用机制
DFP-10825 exerts its effects by inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, DFP-10825 can alter the expression of various genes involved in cancer growth, inflammation, and neurodegeneration. Additionally, DFP-10825 has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and survival.
生化和生理效应
DFP-10825 has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cancer growth. In inflammation-related diseases, it has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, it has been shown to prevent the accumulation of toxic proteins in the brain, leading to a reduction in neuronal damage.
实验室实验的优点和局限性
DFP-10825 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, DFP-10825 has certain limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on normal cells and tissues are not well understood, which can limit its potential applications.
未来方向
DFP-10825 has several potential future directions for research. It can be studied further for its potential applications in cancer therapy, inflammation-related diseases, and neurodegenerative diseases. Additionally, its effects on normal cells and tissues can be studied to gain a better understanding of its safety profile. Furthermore, its pharmacokinetics and pharmacodynamics can be studied to optimize its dosing and administration. Overall, DFP-10825 has significant potential as a therapeutic agent, and further research is warranted to fully understand its potential applications.
Conclusion:
DFP-10825 is a novel compound that has shown promising results in various scientific studies. Its potential applications in cancer therapy, inflammation-related diseases, and neurodegenerative diseases make it a potential candidate for further research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is warranted to fully understand the potential of DFP-10825 as a therapeutic agent.
合成方法
DFP-10825 can be synthesized using a multi-step process that involves the reaction of 3-(Difluoromethoxy)benzaldehyde with propargylamine followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then treated with 2,2-dimethoxypropane and trifluoroacetic acid to obtain DFP-10825. The purity of the compound can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
DFP-10825 has been extensively studied for its potential applications in various scientific fields. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Inflammation-related diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, where DFP-10825 has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DFP-10825 has been explored for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has shown to prevent the accumulation of toxic proteins in the brain.
属性
IUPAC Name |
N-[[3-(difluoromethoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c1-2-10(15)14-7-8-4-3-5-9(6-8)16-11(12)13/h2-6,11H,1,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEGWCQUGCEDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2783736.png)
![5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2783737.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2783738.png)
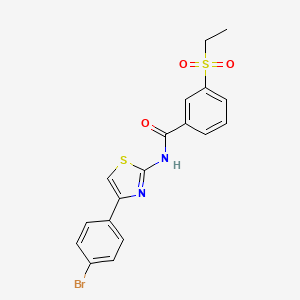
![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)
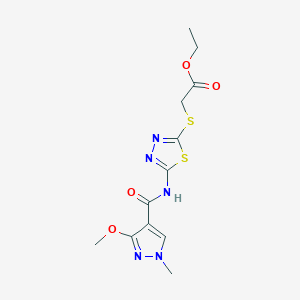
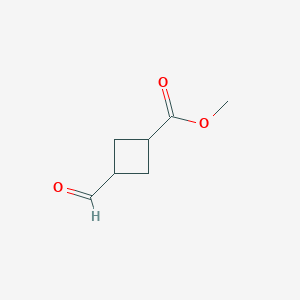
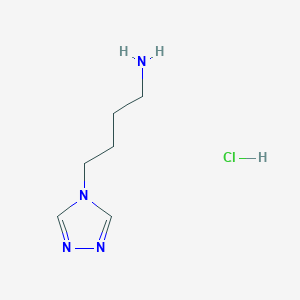
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2783753.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)
![3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2783755.png)
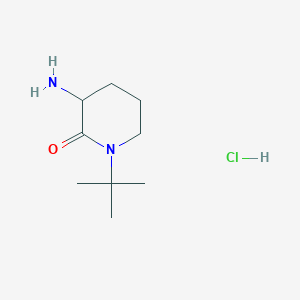
![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)
